molecular formula C23H32N2O3 B3462086 1-(4-ethylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine

1-(4-ethylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Cat. No. B3462086
M. Wt: 384.5 g/mol
InChI Key: QOLUQJVHXYZXJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has been used in scientific research for its potential therapeutic properties and has also been used recreationally due to its psychoactive effects. In

Mechanism of Action

1-(4-ethylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine acts as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. Activation of these receptors leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in regulating mood, appetite, and other physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, decrease food intake, and reduce anxiety-like behavior. This compound has also been shown to increase heart rate and blood pressure in humans.

Advantages and Limitations for Lab Experiments

1-(4-ethylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a well-understood mechanism of action. This compound is also relatively stable and can be stored for long periods of time. However, this compound has several limitations. It has a relatively short half-life, which can make it difficult to study in vivo. This compound also has a narrow therapeutic window, which can make it difficult to determine the optimal dose for therapeutic use.

Future Directions

There are several future directions for the study of 1-(4-ethylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine. One area of research is the potential use of this compound as a treatment for drug addiction. Another area of research is the potential use of this compound as a treatment for metabolic disorders. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound is a synthetic compound that has been studied for its potential therapeutic properties. This compound acts as a serotonin receptor agonist and has been shown to have a range of biochemical and physiological effects. This compound has several advantages for lab experiments, but also has limitations. There are several future directions for the study of this compound, including its potential use as a treatment for drug addiction and metabolic disorders.

Scientific Research Applications

1-(4-ethylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been studied for its potential therapeutic properties. Studies have shown that this compound has anxiolytic and antidepressant effects in animal models. This compound has also been studied for its potential to treat obesity and metabolic disorders. In addition, this compound has been studied for its potential to treat drug addiction.

properties

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c1-5-18-6-8-19(9-7-18)16-24-10-12-25(13-11-24)17-20-14-22(27-3)23(28-4)15-21(20)26-2/h6-9,14-15H,5,10-13,16-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLUQJVHXYZXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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